REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=[O:3].C=O.F[C:14](F)(F)C([O-])=O.C[NH2+]C1C=CC=CC=1.C(OCC)C>C1COCC1>[OH:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH:1]=[CH2:14])=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.719 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
2.702 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
6.603 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F.C[NH2+]C1=CC=CC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was vigorously stirred for 15 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3.5 h
|
Duration
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3.5 h
|
Type
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CUSTOM
|
Details
|
The resultant yellow solution was decanted
|
Type
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EXTRACTION
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Details
|
residual brown-red sticky mud was repeatedly extracted with 50 mL portions of diethyl ether until it
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with half saturated sodium bicarbonate solution (2×)
|
Type
|
WASH
|
Details
|
the aqueous wash
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
to concentration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |